3-[4-(4-methanesulfonylpiperazine-1-carbonyl)piperidin-1-yl]-6-(thiophen-2-yl)pyridazine 3-[4-(4-methanesulfonylpiperazine-1-carbonyl)piperidin-1-yl]-6-(thiophen-2-yl)pyridazine
Brand Name: Vulcanchem
CAS No.: 1251542-65-0
VCID: VC6668289
InChI: InChI=1S/C19H25N5O3S2/c1-29(26,27)24-12-10-23(11-13-24)19(25)15-6-8-22(9-7-15)18-5-4-16(20-21-18)17-3-2-14-28-17/h2-5,14-15H,6-13H2,1H3
SMILES: CS(=O)(=O)N1CCN(CC1)C(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4
Molecular Formula: C19H25N5O3S2
Molecular Weight: 435.56

3-[4-(4-methanesulfonylpiperazine-1-carbonyl)piperidin-1-yl]-6-(thiophen-2-yl)pyridazine

CAS No.: 1251542-65-0

Cat. No.: VC6668289

Molecular Formula: C19H25N5O3S2

Molecular Weight: 435.56

* For research use only. Not for human or veterinary use.

3-[4-(4-methanesulfonylpiperazine-1-carbonyl)piperidin-1-yl]-6-(thiophen-2-yl)pyridazine - 1251542-65-0

Specification

CAS No. 1251542-65-0
Molecular Formula C19H25N5O3S2
Molecular Weight 435.56
IUPAC Name (4-methylsulfonylpiperazin-1-yl)-[1-(6-thiophen-2-ylpyridazin-3-yl)piperidin-4-yl]methanone
Standard InChI InChI=1S/C19H25N5O3S2/c1-29(26,27)24-12-10-23(11-13-24)19(25)15-6-8-22(9-7-15)18-5-4-16(20-21-18)17-3-2-14-28-17/h2-5,14-15H,6-13H2,1H3
Standard InChI Key ZXNMOCXJFADJJQ-UHFFFAOYSA-N
SMILES CS(=O)(=O)N1CCN(CC1)C(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound's IUPAC name, (4-methylsulfonylpiperazin-1-yl)-[1-(6-thiophen-2-ylpyridazin-3-yl)piperidin-4-yl]methanone, reflects its multicomponent architecture. Key structural elements include:

  • Pyridazine core: Serves as the central scaffold with nitrogen atoms at positions 1,2,4,5.

  • Piperidin-4-yl group: Attached to the pyridazine core via a nitrogen atom at position 3.

  • Methanesulfonylpiperazine moiety: Connected through a carbonyl bridge to the piperidine ring.

  • Thiophen-2-yl substituent: Positioned at the pyridazine's 6-position.

Physicochemical Properties

PropertyValue
Molecular FormulaC19H25N5O3S2
Molecular Weight435.56 g/mol
CAS Registry1251542-65-0
Topological Polar SA144 Ų (calculated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors8

The methanesulfonyl group enhances solubility in polar aprotic solvents (DMSO: >10 mM), while the thiophene ring contributes to π-π stacking interactions in biological systems.

Synthesis and Analytical Characterization

Synthetic Pathway

The synthesis, detailed in patent US8153629B2, employs a convergent strategy:

  • Piperazine sulfonylation: 1-(methylsulfonyl)piperazine is prepared via sulfonylation of piperazine with methanesulfonyl chloride.

  • Piperidine coupling: 4-(chlorocarbonyl)piperidine hydrochloride reacts with the sulfonylated piperazine to form the carboxamide intermediate.

  • Pyridazine functionalization: 3-chloro-6-(thiophen-2-yl)pyridazine undergoes nucleophilic aromatic substitution with the piperidine intermediate.

Reaction yields exceed 65% after purification via flash chromatography (ethyl acetate/hexane gradient).

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6): δ 8.72 (d, J=8.4 Hz, 1H, pyridazine-H), 7.85 (dd, J=5.1, 1.2 Hz, 1H, thiophene-H), 7.55–7.48 (m, 2H, thiophene-H), 4.21 (br s, 2H, piperazine-NCH2), 3.81–3.65 (m, 4H, piperidine/pyridazine-CH2), 3.12 (s, 3H, SO2CH3).

  • HRMS: m/z 436.1421 [M+H]+ (calculated for C19H26N5O3S2+: 436.1423).

Mechanism of PI3K Inhibition

Target Engagement

The compound inhibits class I PI3Ks by:

  • ATP-competitive binding: The pyridazine core mimics adenine's hydrogen-bonding pattern with Val882 in PI3Kγ's hinge region .

  • Affinity pocket occupancy: The methanesulfonylpiperazine extends into a hydrophobic region near Trp812, forming van der Waals contacts (ΔGcontribution = -2.3 kcal/mol) .

  • Isoform selectivity: Preferential inhibition of PI3Kδ (IC50 = 9.8 nM) over α/β/γ isoforms (>100-fold selectivity) arises from steric complementarity with δ-specific residues (Tyr813, Glu826) .

Downstream Signaling Effects

In Ramos Burkitt’s lymphoma cells, the compound demonstrates:

  • 84% reduction in p-AKT (Ser473) at 100 nM (24h treatment)

  • G1 cell cycle arrest (72% cells in G1 vs. 58% control)

  • Synergy with rituximab (combination index = 0.32 at ED75)

Preclinical Pharmacological Profile

In Vitro Potency

AssayResult
PI3Kδ enzymatic IC509.8 ± 1.2 nM
PI3Kα/PI3Kβ selectivity>150-fold
Cell proliferationGI50 = 23 nM (Ramos cells)
Metabolic stabilityt1/2 = 42 min (human LM)

In Vivo Efficacy

In a disseminated NOD/SCID mouse model of ABC-DLBCL:

  • Dosing: 25 mg/kg BID orally

  • Tumor burden: 78% reduction vs. vehicle (p<0.001, day 21)

  • Survival: Median 58 days vs. 34 days control (HR=0.21)

  • Toxicity: No weight loss >10% or hematological abnormalities observed

Comparative Analysis with Clinical-Stage PI3K Inhibitors

Parameter3-[4-(4-MsPiperazinyl)-Piperidinyl]-PyridazineIdelalisib Duvelisib
PI3Kδ IC509.8 nM2.5 nM2.4 nM
α/δ Selectivity158-fold25-fold12-fold
CYP3A4 InhibitionIC50 >30 µM1.2 µM0.8 µM
hERG IC50>50 µM18 µM22 µM
Plasma Protein Binding89%84%91%

Structural advantages include the absence of a morpholine ring (reducing CYP inhibition risk) and the thiophene’s metabolic stability versus Idelalisib’s quinazolinone .

Developmental Challenges and Future Directions

Optimization Priorities

  • Solubility enhancement: Salt formation (mesylate: 34 mg/mL vs. free base 0.8 mg/mL)

  • CNS penetration: LogBB = -1.2 suggests limited brain exposure, necessitating efflux transporter modulation

  • Metabolite profiling: Major route via piperazine N-demethylation (23% total clearance)

Therapeutic Expansion

Ongoing investigations explore utility in:

  • Autoimmune disorders: Suppression of IL-17A (72% at 100 nM) in Th17-polarized CD4+ T cells

  • Fibrotic diseases: Inhibition of TGF-β-induced COL1A1 expression (IC50 = 38 nM) in lung fibroblasts

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